Furylfuramide

Descripción general

Descripción

Métodos De Preparación

Furylfuramide is synthesized through a series of chemical reactions involving furan derivatives. The synthetic route typically involves the condensation of 2-furylaldehyde with 5-nitro-2-furylamine under acidic conditions to form the desired product . Industrial production methods would likely involve large-scale synthesis using similar reaction conditions, with careful control of temperature, pH, and reaction time to optimize yield and purity.

Análisis De Reacciones Químicas

Furylfuramide undergoes various chemical reactions, including:

Oxidation: The nitro group in this compound can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Furylfuramide, also known as AF-2, is a synthetic nitrofuran derivative that saw widespread use as a food preservative in Japan starting in 1965 . However, it was withdrawn from the market in 1974 due to concerns about its mutagenic and carcinogenic potential .

Historical Application as a Food Preservative

This compound was initially used as a food preservative in Japan . Its effectiveness in preventing microbial growth led to its incorporation into various food products to extend their shelf life .

Mutagenicity

This compound was found to be mutagenic to bacteria in in vitro studies, raising suspicions about its potential carcinogenicity . This mutagenic activity was confirmed in eukaryotic organisms, as it induced mutations in Neurospora crassa and mitotic crossing over .

Animal Studies

Animal testing revealed that this compound could induce both benign and malignant tumors in rodents . These tumors were observed in the mammary glands, stomachs, esophagi, and lungs of both sexes .

Impact on Carcinogenicity Screening

The discovery of this compound's mutagenicity and carcinogenicity underscored the value of using bacterial mutagenicity as a screening method for potential carcinogens . This approach was faster and more efficient compared to relying solely on animal testing . The availability of such tests led to increased government oversight and testing of compounds to which the public might be exposed .

Hypoxic Cells

This compound has been researched for its effects on hypoxic cells . Hypoxic cells are cells with low oxygen levels, which can be more resistant to radiation therapy. This compound has been studied as a potential radiosensitizer, a substance that makes cells more sensitive to radiation .

Tables

Japan (1965-1974)

This compound was used as a food preservative in Japan from 1965 to 1974 . During this period, it was added to a variety of food products to prevent spoilage and extend shelf life . However, due to concerns about its mutagenic and carcinogenic potential, it was eventually withdrawn from the market .

Mutagenicity Screening

Mecanismo De Acción

Furylfuramide exerts its effects primarily through its interaction with DNA. The compound forms adducts with DNA, leading to mutations during DNA replication. The nitro group in this compound is believed to be responsible for its mutagenic properties. The compound is metabolized by cytochrome P450 enzymes, which can either activate or deactivate its mutagenic potential .

Comparación Con Compuestos Similares

Furylfuramide is similar to other nitrofuran derivatives, such as nitrofurantoin and nitrofurazone. These compounds also possess antimicrobial properties and have been used in various medical applications. this compound is unique in its strong mutagenic and carcinogenic properties, which led to its withdrawal from the market .

Similar Compounds

- Nitrofurantoin

- Nitrofurazone

- Furazolidone

This compound’s distinct mutagenic properties make it a valuable compound for research, despite its potential health risks.

Actividad Biológica

Furylfuramide, also known as AF-2, is a synthetic nitrofuran derivative that has garnered attention due to its mutagenic and carcinogenic properties. Initially utilized as a food preservative in Japan from 1965 until its withdrawal in 1974, extensive research has since been conducted to evaluate its biological activity, particularly its carcinogenic potential.

This compound's chemical structure is characterized by a nitro group attached to a furan ring, which is believed to play a significant role in its biological activity. The compound's mutagenic properties were first identified through bacterial assays, notably the Ames test, which indicated that it could induce mutations in Escherichia coli and other organisms .

The mechanism by which this compound exerts its carcinogenic effects appears to involve the formation of reactive intermediates that can interact with DNA, leading to chromosomal aberrations and mutations. Studies have demonstrated that this compound can cause chromosomal damage in human lymphocytes and induce malignant tumors in various rodent models .

Animal Testing Results

This compound has been shown to induce tumors in multiple organs of rodents. Notable findings from animal studies include:

- Mammary Glands : Development of benign and malignant tumors.

- Stomach : Induction of tumors in the forestomach.

- Esophagus and Lungs : Tumor formation observed across various studies.

A comprehensive study involving ddY mice revealed that administration of this compound at doses of 50 mg/kg resulted in significant tumor development .

Summary of Key Studies

| Study | Organism | Dose (mg/kg) | Observed Effects |

|---|---|---|---|

| Higashikuni et al. | Mouse | 25-100 (i.p.) | Weakly positive for micronuclei |

| Sugiyama | Rat | 30-240 (gavage) | Positive for chromosomal aberrations |

| Azegami et al. | Various | Varies | Mutagenicity confirmed in bacterial assays |

Mutagenicity Assessments

This compound has undergone numerous mutagenicity assessments, which have consistently shown positive results across various test systems:

- Ames Test : Demonstrated mutagenic activity with and without metabolic activation.

- Micronucleus Assay : Indicated increased frequency of micronuclei in peripheral blood reticulocytes following treatment.

These findings highlight the compound's potential to cause genetic damage, reinforcing concerns regarding its safety as a food additive .

Regulatory Actions and Current Status

Due to its established mutagenic and carcinogenic properties, this compound was banned from use as a food preservative in Japan in 1974. The decision was based on extensive evidence linking the compound to cancer development in laboratory animals, alongside its mutagenic effects observed in vitro .

Case Studies and Implications

Recent literature has revisited the risk assessment methodologies used for chemicals like this compound. One case study emphasized the importance of integrating both traditional animal testing and newer screening methods such as bacterial mutagenicity tests to improve regulatory oversight .

Propiedades

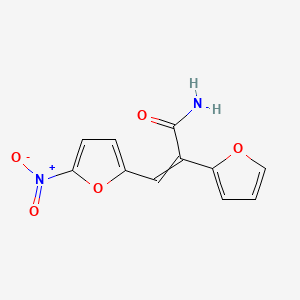

IUPAC Name |

2-(furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O5/c12-11(14)8(9-2-1-5-17-9)6-7-3-4-10(18-7)13(15)16/h1-6H,(H2,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYAHJFZLDZDIOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=CC2=CC=C(O2)[N+](=O)[O-])C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | AF-2 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19726 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40859832 | |

| Record name | 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Af-2 appears as bright orange crystals. (NTP, 1992), Reddish-orange solid; [HSDB] Bright orange solid; [CAMEO] | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | AF-2 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19726 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | Furylfuramide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5393 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 0.1 mg/mL at 70 °F (NTP, 1992), Slightly soluble in water; soluble in dimethyl formamide, ethanol and methanol | |

| Details | IARC. Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans. Geneva: World Health Organization, International Agency for Research on Cancer, 1972-PRESENT. (Multivolume work). Available at: https://monographs.iarc.fr/ENG/Classification/index.php, p. V31 48 (1983) | |

| Record name | AF-2 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19726 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | IARC. Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans. Geneva: World Health Organization, International Agency for Research on Cancer, 1972-PRESENT. (Multivolume work). Available at: https://monographs.iarc.fr/ENG/Classification/index.php, p. V31 48 (1983) | |

| Record name | FURYLFURAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4345 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000007 [mmHg] | |

| Record name | Furylfuramide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5393 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Reddish-orange needles | |

CAS No. |

3688-53-7 | |

| Record name | AF-2 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19726 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Furylfuramide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3688-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | FURYLFURAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4345 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

151-152 °C | |

| Details | IARC. Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans. Geneva: World Health Organization, International Agency for Research on Cancer, 1972-PRESENT. (Multivolume work). Available at: https://monographs.iarc.fr/ENG/Classification/index.php, p. V31 48 (1983) | |

| Record name | FURYLFURAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4345 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of furylfuramide?

A1: The molecular formula of this compound is C11H7N3O4, and its molecular weight is 245.19 g/mol.

Q2: Is there any information available on the spectroscopic data of this compound?

A2: Yes, gas chromatography studies have been used to characterize this compound, including the separation and identification of its trans and cis isomers. []

Q3: How does this compound exert its antimicrobial effects?

A3: While the exact mechanism is not fully elucidated, studies suggest that this compound inhibits the growth of bacteria by interfering with the outgrowth of bacterial spores rather than germination itself. Microscopic observations demonstrate that while this compound does not prevent the initial stages of spore germination (e.g., reduction of refractility), it halts further development, leading to cell lysis and shedding of empty spore coats. []

Q4: What is known about the interaction of this compound with its target and its downstream effects?

A4: this compound interacts with cellular DNA, causing damage that can lead to mutations. [, ] This DNA damage triggers the SOS response, a bacterial DNA repair mechanism. [, ] this compound's ability to induce the SOS response has been extensively studied using the Salmonella typhimurium TA1535/pSK1002 umu test. [, , ]

Q5: Does this compound induce chromosomal aberrations?

A5: Yes, in vitro studies on cultured mouse cells show that this compound can induce significant chromosomal damage. At specific concentrations, it leads to severe aberrations in a high percentage of mitotic plates, including gaps, breaks, exchanges, and fragmentations. []

Q6: Does this compound affect DNA synthesis?

A6: Yes, research indicates that this compound can inhibit DNA synthesis. In particular, it significantly inhibits the uptake of radioactive thymidine, a nucleoside incorporated into DNA during replication. []

Q7: What is the general toxicity profile of this compound?

A7: this compound exhibits toxicity in various systems. Studies in mice have shown that oral administration can cause liver damage, particularly centrolobular coagulation necrosis. [] Chronic administration in rats and mice has been linked to liver enlargement and cellular degeneration, although no progressive lesions were observed after prolonged exposure. []

Q8: What are the long-term effects of exposure to this compound?

A8: Although this compound's use as a food additive has been discontinued, long-term studies in animals have raised concerns about its potential carcinogenicity. While these studies did not show a direct increase in tumor incidence directly attributable to this compound, its potential for DNA damage and mutagenic activity raises concerns about possible carcinogenic effects with prolonged exposure. [, ]

Q9: What is known about the metabolism of this compound in the body?

A9: Research indicates that this compound is metabolized in the liver by cytochrome P450 enzymes, specifically those belonging to the CYP1A family. [] This metabolic process leads to the deactivation of this compound into forms that are less capable of inducing the SOS response, suggesting a detoxification mechanism. []

Q10: Are there any known structure-activity relationships for this compound and its analogs?

A10: While specific structure-activity relationship (SAR) studies for this compound are limited within the provided papers, research on related nitrofuran compounds suggests that the nitro group plays a crucial role in their biological activity. [] Modifications to this group or other parts of the molecule can significantly alter its toxicity and mutagenic potential.

Q11: Can the harmful effects of this compound be mitigated?

A11: Yes, several studies have investigated the ability of various compounds to suppress the mutagenic effects of this compound. For example, phenobarbital pretreatment has been shown to reduce this compound-induced liver damage in mice, likely by enhancing its detoxification in the liver. [] Additionally, various natural compounds, such as acetophenones, phenolic acids, alkylphenols, isoflavones, flavonoids, and terpenoids, have demonstrated suppressive effects on this compound-induced SOS response in bacterial test systems. [, , , , , , , , , ]

Q12: What analytical methods are used to detect and quantify this compound?

A12: Several analytical techniques have been employed for this compound analysis. Thin-layer chromatography (TLC) has been used for the detection of this compound in food samples. [] Gas chromatography (GLC), equipped with flame ionization and electron capture detectors, has also proven valuable for quantifying this compound and identifying its isomers. [] Microbiological assays, using microorganisms like Bacillus natto, have also been utilized for the quantitative determination of this compound in various matrices like buffer solutions, food products, and biological samples. []

Q13: What are the regulatory implications of this compound's toxicity?

A13: Due to concerns about its potential carcinogenicity, this compound is no longer permitted as a food additive in many countries, including Japan where it was previously widely used. []

Q14: Are there any safe and effective alternatives to this compound?

A14: Yes, there are several alternatives to this compound for food preservation. Some commonly used alternatives include sorbic acid, benzoic acid, and their salts. [, ] These compounds exhibit antimicrobial activity and are generally considered safe for human consumption at permitted levels.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.